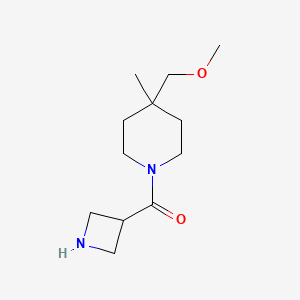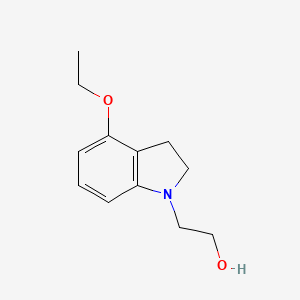
Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone
Vue d'ensemble
Description
Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone, or AZ-MPMP, is an organic compound that can be used for a variety of scientific and medical purposes. It is a cyclic amine with a piperidine moiety, and is a derivative of azetidine. This compound has a variety of applications in scientific research, including the synthesis of other compounds, drug delivery, and biochemical and physiological research.
Applications De Recherche Scientifique
Life Science Research
Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone: is utilized in life science research for its potential biological activity. It’s a compound that can be used in the synthesis of various biologically active molecules. In life sciences, it may be involved in the study of cell biology, molecular genetics, or biochemistry, particularly in understanding the interaction between small molecules and biological systems .
Material Science
In material science, this compound could be explored for the development of new materials with unique properties, such as smart materials that respond to environmental stimuli or high-strength materials for industrial applications. Its molecular structure could contribute to the design of polymers or nanomaterials .
Chemical Synthesis
This compound plays a significant role in chemical synthesis as a building block for creating complex molecules. It can be used in various synthetic pathways, including the synthesis of pharmaceuticals or agrochemicals. Its reactivity and stability under different conditions make it a valuable asset in synthetic organic chemistry .
Chromatography
In chromatography, Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone could be used as a standard or reference compound to help identify and quantify other substances within a sample. It might also be used in method development for separating compounds in complex mixtures .
Analytical Research
Analytical research may leverage this compound in the development of new analytical techniques or in the improvement of existing methods. It could serve as a calibration standard in mass spectrometry or as a reagent in chemical assays .
Therapeutic Applications
The structure of this compound suggests potential therapeutic applications. Derivatives of similar compounds have shown a range of biological activities, including antibacterial, antifungal, and antitumor effects. Therefore, it could be a precursor in the synthesis of new drugs with these properties .
Propriétés
IUPAC Name |
azetidin-3-yl-[4-(methoxymethyl)-4-methylpiperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(9-16-2)3-5-14(6-4-12)11(15)10-7-13-8-10/h10,13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNXRMSTGZKBFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C2CNC2)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(2-Aminoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1477206.png)

![3-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-3-oxopropanenitrile](/img/structure/B1477208.png)


![8-(Piperidin-4-yl)-1-oxa-8-azaspiro[5.5]undecane](/img/structure/B1477214.png)
![3-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)propanoic acid](/img/structure/B1477215.png)
![3-(6-Oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine](/img/structure/B1477217.png)
![2-(Methylamino)-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one](/img/structure/B1477218.png)
![5-(2-chlorobutanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477223.png)
![5-(2-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477224.png)
![2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477225.png)
![4-Oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)butanoic acid](/img/structure/B1477227.png)
![2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477228.png)